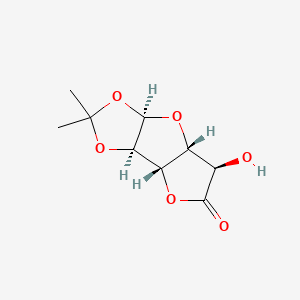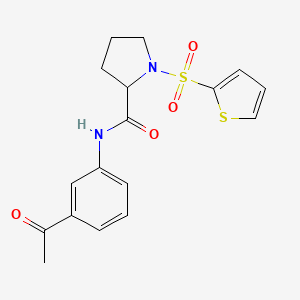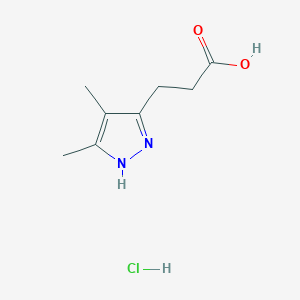![molecular formula C15H23NO3 B2794635 2-[Butyl(methyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol CAS No. 1267263-77-3](/img/structure/B2794635.png)
2-[Butyl(methyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[Butyl(methyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol” is a chemical compound with the molecular formula C15H23NO3 . It is also known as 1,4-Benzodioxin-6-methanol, α-[(butylmethylamino)methyl]-2,3-dihydro- .
Molecular Structure Analysis
The molecular structure of this compound was determined by IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . A significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Wissenschaftliche Forschungsanwendungen
Synthesis and Properties of Chemical Compounds
Several studies focus on the synthesis, breakdown pathways, and properties of various chemical compounds, providing a foundation for understanding the potential applications of 2-[Butyl(methyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol in scientific research:
Production and Breakdown Pathways of Branched Aldehydes : Research by Smit, Engels, and Smit (2009) delves into the production and degradation of branched aldehydes from amino acids, significant for flavor compounds in food products, highlighting metabolic conversions and the influence of microbial and food composition Smit, Engels, & Smit, 2009.
Synthetic Phenolic Antioxidants : Liu and Mabury (2020) review the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), which share structural similarities with the compound , discussing their wide use in industrial products to extend shelf life Liu & Mabury, 2020.
Catalytic Non-Enzymatic Kinetic Resolution : Pellissier (2011) provides an update on the principal developments of catalytic non-enzymatic kinetic resolution, covering literature since 2004. This study might relate to the synthetic pathways that could be involved in the manipulation of compounds like this compound Pellissier, 2011.
Environmental Impact and Biotoxicity
Research on the environmental impact and biotoxicity of chemically related compounds might offer indirect insights into the safety and regulatory considerations for the use of this compound:
Environmental Occurrence and Toxicity of SPAs : The study on synthetic phenolic antioxidants by Liu and Mabury (2020) also sheds light on the environmental behavior and potential health risks of SPAs, relevant for understanding the ecological footprint of similar compounds Liu & Mabury, 2020.
Degradation of Acetaminophen by Advanced Oxidation Process : Qutob et al. (2022) review the degradation pathways, by-products, and biotoxicity of acetaminophen, an example of how advanced oxidation processes can mitigate the environmental impact of pharmaceutical compounds. This research may offer parallels to the breakdown and detoxification strategies for related compounds Qutob, Hussein, Alamry, & Rafatullah, 2022.
Zukünftige Richtungen
The compound has been mentioned in the context of new antibacterial compounds that combine sulfonamide and benzodioxane fragments in their framework . These molecules were found to be active inhibitors of pathogenic bacterial strains Escherichia coli and Bacillus subtilis . According to the hemolytic study, most of the new molecules are mildly cytotoxic and hence might be used as safe antibacterial agents . This suggests potential future directions in the development of new antibacterial agents.
Eigenschaften
IUPAC Name |
2-[butyl(methyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-3-4-7-16(2)11-13(17)12-5-6-14-15(10-12)19-9-8-18-14/h5-6,10,13,17H,3-4,7-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOCETSUDZHRCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC(C1=CC2=C(C=C1)OCCO2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2,3-Dimethylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2794555.png)

![3-{10-fluoro-2-methyl-4-oxo-1H,4H-pyrimido[1,2-b]indazol-3-yl}propanoic acid](/img/structure/B2794557.png)


![Ethyl 4-({2-[(3,4-dichlorobenzoyl)amino]phenyl}sulfanyl)-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2794564.png)

![1-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-c]azepine;dihydrochloride](/img/structure/B2794567.png)
![1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B2794568.png)


